Pyrotinib

Catalog No.
S547963
CAS No.
1269662-73-8
M.F
C32H31ClN6O3
M. Wt
583.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrotinib

CAS Number

1269662-73-8

Product Name

Pyrotinib

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide

Molecular Formula

C32H31ClN6O3

Molecular Weight

583.1 g/mol

InChI

InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1

InChI Key

SADXACCFNXBCFY-IYNHSRRRSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C

Solubility

Soluble in DMSO, not in water

Synonyms

Pyrotinib; SHR-1258; SHR1258; SHR 1258; Pyrotinib maleate

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C

Description

The exact mass of the compound Pyrotinib is 582.2146 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pyrotinib is a novel irreversible tyrosine kinase inhibitor (TKI) specifically designed to target the human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and HER4. Its chemical formula is C₃₂H₃₁ClN₆O₃, and it has a molecular weight of approximately 583.09 g/mol. Pyrotinib functions by covalently binding to the ATP-binding site of these receptors, inhibiting their activation and subsequent downstream signaling pathways that contribute to tumor cell proliferation and survival .

Pyrotinib acts by irreversibly binding to the ATP-binding pocket of HER receptors, leading to their inhibition. This disrupts downstream signaling pathways essential for cancer cell growth, survival, and proliferation [, ]. Additionally, Pyrotinib may also promote HER receptor degradation, further limiting their oncogenic activity [].

Mechanism of Action:

HER2 overexpression is a common feature in aggressive breast cancers. Pyrotinib acts by irreversibly binding to the ErbB receptor tyrosine kinases, particularly HER2, leading to their inhibition. This disrupts downstream signaling pathways essential for cancer cell growth and survival [].

Clinical Efficacy:

Preclinical and clinical studies have shown promising results for Pyrotinib in treating HER2-positive breast cancer. Studies have demonstrated its efficacy in both metastatic (advanced) and neoadjuvant (before surgery) settings [].

  • Metastatic Setting

    Research suggests that Pyrotinib, when combined with other targeted therapies like trastuzumab (Herceptin), can be effective even after patients have failed prior treatments. A real-world study involving over 200 patients showed a median progression-free survival (PFS) of 6.8 months with Pyrotinib-based therapy as a third-line treatment [].

  • Neoadjuvant Setting

    Studies are ongoing to evaluate the effectiveness of Pyrotinib in shrinking tumors before surgery in patients with HER2-positive breast cancer.

That typically include:

  • Formation of the quinoline core: This step often requires cyclization reactions involving appropriate starting materials.
  • Substitution reactions: These reactions introduce various functional groups necessary for the drug's activity.
  • Final coupling reactions: To form the complete structure, including the pyridine and chloro groups.

The detailed synthetic pathways are proprietary but generally follow established organic synthesis protocols for similar compounds .

Pyrotinib is primarily used in oncology, particularly for treating HER2-positive breast cancer. Its applications include:

  • Monotherapy: Used as a standalone treatment for patients who have progressed on previous therapies.
  • Combination therapy: Often administered alongside capecitabine to enhance therapeutic outcomes.

Clinical trials are ongoing to explore its effectiveness in other cancers and settings .

Interaction studies have shown that Pyrotinib can affect various metabolic pathways and may interact with other drugs commonly used in cancer treatment. Notably, it has been observed that certain genetic mutations (e.g., PIK3CA) can influence treatment outcomes and resistance patterns against Pyrotinib . Understanding these interactions is crucial for optimizing treatment regimens and managing potential side effects.

Pyrotinib belongs to a class of irreversible tyrosine kinase inhibitors that includes several other compounds targeting similar pathways. Key comparisons include:

CompoundTarget ReceptorsUnique Features
NeratinibHER1, HER2, HER4Also irreversible but has different pharmacokinetics
LapatinibHER1, HER2Reversible inhibitor; less effective against resistant tumors
AfatinibHER1, HER2Irreversible but primarily targets only EGFR and HER2
TrastuzumabHER2Monoclonal antibody; not a small molecule inhibitor

Pyrotinib's unique feature lies in its pan-HER inhibition capability, allowing it to target multiple receptors simultaneously, which may provide advantages over more selective inhibitors like lapatinib or trastuzumab .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

582.2146166 g/mol

Monoisotopic Mass

582.2146166 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CJN36EQM0H

Wikipedia

Pyrotinib

Dates

Modify: 2023-08-15
1: Zhu Y, Li L, Zhang G, Wan H, Yang C, Diao X, Chen X, Zhang L, Zhong D.

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